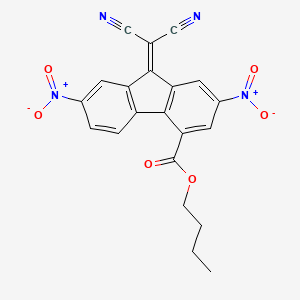
butyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate is a complex organic compound with a unique structure that includes a fluorene backbone, nitro groups, and a dicyanomethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate typically involves multiple steps One common method starts with the nitration of fluorene to introduce nitro groups at the 2 and 7 positionsThe final step involves esterification with butanol to form the butyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar steps to those used in laboratory synthesis, scaled up for larger production volumes. The use of continuous flow reactors and other advanced techniques may be employed to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Butyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dicyanomethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorene derivatives.
Scientific Research Applications
Butyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Materials Science: Employed in the synthesis of advanced materials with specific optical and electronic characteristics.
Chemical Sensors: Utilized in the development of chemical sensors due to its sensitivity to various analytes.
Mechanism of Action
The mechanism by which butyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate exerts its effects is primarily through its electronic structure. The presence of nitro and dicyanomethylidene groups significantly alters the electron distribution within the molecule, making it highly reactive and suitable for various applications in electronics and materials science. The molecular targets and pathways involved are related to its ability to participate in electron transfer processes and form stable charge-transfer complexes.
Comparison with Similar Compounds
Similar Compounds
9,9’-Spirobifluorene: A compound with a similar fluorene backbone but different substituents.
2,7-Dinitrofluorene: Similar in structure but lacks the dicyanomethylidene and butyl ester groups.
Fluorene-4-carboxylate: Similar ester functionality but different substituents on the fluorene ring.
Uniqueness
Butyl 9-(dicyanomethylidene)-2,7-dinitro-9H-fluorene-4-carboxylate is unique due to the combination of its substituents, which impart distinct electronic properties. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic electronics and advanced materials.
Properties
Molecular Formula |
C21H14N4O6 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
butyl 9-(dicyanomethylidene)-2,7-dinitrofluorene-4-carboxylate |
InChI |
InChI=1S/C21H14N4O6/c1-2-3-6-31-21(26)18-9-14(25(29)30)8-17-19(12(10-22)11-23)16-7-13(24(27)28)4-5-15(16)20(17)18/h4-5,7-9H,2-3,6H2,1H3 |
InChI Key |
LPVWZQYOCIAYQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC2=C1C3=C(C2=C(C#N)C#N)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


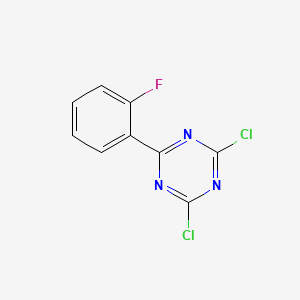
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl diethylcarbamodithioate](/img/structure/B15045396.png)
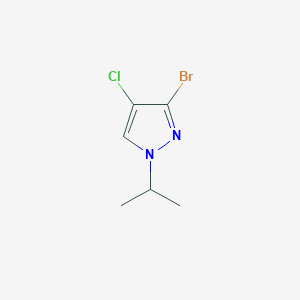
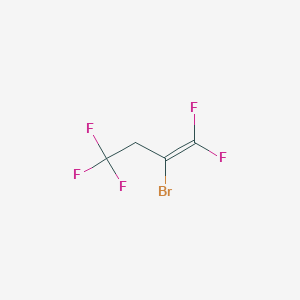
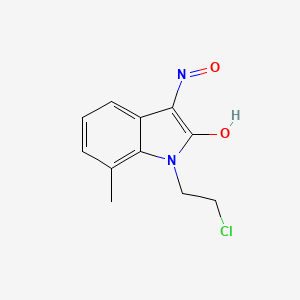


![2-[(2E)-2-[(Carbamothioylamino)imino]cyclohexyl]pyridine-4-carboxylic acid](/img/structure/B15045438.png)
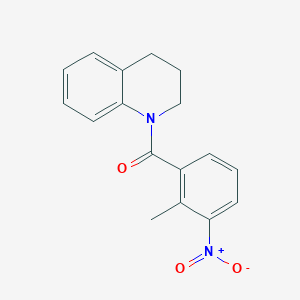
![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B15045462.png)
![2-chloro-5-{[3-(diethylsulfamoyl)phenyl]sulfonyl}-N,N-diethylbenzenesulfonamide](/img/structure/B15045470.png)
![ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-ethoxy-1H-indole-2-carboxylate](/img/structure/B15045478.png)
![4-methyl-N-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B15045486.png)
![3-{(3E)-3-[2-(2,4-dinitrophenyl)hydrazinylidene]-1-phenylbutyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B15045490.png)
